3-[2-(Bromomethyl)butyl]thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13BrS |
|---|---|
Molecular Weight |
233.17 g/mol |
IUPAC Name |
3-[2-(bromomethyl)butyl]thiophene |
InChI |
InChI=1S/C9H13BrS/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
FSLTUSAXBVTFJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CSC=C1)CBr |
Origin of Product |
United States |
Exploration of the Reactivity Profile and Transformational Chemistry of 3 2 Bromomethyl Butyl Thiophene
Nucleophilic Substitution Reactions at the Bromomethyl Center
The presence of a primary alkyl bromide in the form of a bromomethyl group (-CH₂Br) makes this position highly susceptible to nucleophilic substitution reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-heteroatom and carbon-carbon bonds.
Scope and Limitations of SN2 and SN1 Pathways with Diverse Nucleophiles
The reaction mechanism of nucleophilic substitution at the bromomethyl center of 3-[2-(Bromomethyl)butyl]thiophene is predominantly the SN2 (bimolecular nucleophilic substitution) pathway. This is due to the primary nature of the carbon bearing the bromine atom, which is relatively unhindered and thus accessible to nucleophiles. In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
SN1 (unimolecular nucleophilic substitution) reactions, which proceed through a carbocation intermediate, are generally not favored for primary alkyl halides due to the instability of the corresponding primary carbocation. For an SN1 pathway to become significant, conditions that stabilize a carbocation, such as the use of a highly polar, protic solvent or the presence of neighboring groups that can offer anchimeric assistance, would be necessary. However, for this compound under typical nucleophilic substitution conditions, the SN2 mechanism is expected to be the major pathway.
The scope of nucleophiles that can be employed is broad and includes anions of alcohols (alkoxides), thiols (thiolates), amines, and carbanions, as well as neutral nucleophiles like ammonia (B1221849) and amines. The efficiency of the SN2 reaction is influenced by the strength and steric bulk of the nucleophile, the nature of the solvent, and the reaction temperature. Strong, sterically unhindered nucleophiles in polar aprotic solvents generally give the best results for SN2 reactions.
Synthesis of Nitrogen-Containing Derivatives (e.g., amines, amides)
The bromomethyl group is a versatile handle for the introduction of nitrogen-containing functionalities. Primary, secondary, and tertiary amines, as well as amides, can be synthesized through nucleophilic substitution reactions.
One common method for the synthesis of primary amines is the Gabriel synthesis. This involves the reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylated phthalimide, which is then hydrolyzed or hydrazinolyzed to release the primary amine. This method avoids the overalkylation that can be a problem when using ammonia as the nucleophile. researchgate.net Another effective route is the reaction with sodium azide (B81097) to form an alkyl azide, which can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. researchgate.net
Secondary and tertiary amines can be prepared by direct alkylation of a primary or secondary amine, respectively. To favor mono-alkylation, the starting amine is often used in excess.
| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |
| Phthalimide anion | Potassium Phthalimide | Primary Amine (via Gabriel synthesis) | DMF, heat |
| Azide anion | Sodium Azide (NaN₃) | Primary Amine (after reduction) | DMF or DMSO, followed by LiAlH₄ or H₂/Pd |
| Ammonia | NH₃ | Primary Amine (potential for overalkylation) | Excess NH₃ in ethanol, sealed tube |
| Primary Amine | R-NH₂ | Secondary Amine | Excess primary amine, polar solvent |
| Secondary Amine | R₂NH | Tertiary Amine | Excess secondary amine, polar solvent |
This table presents generalized reaction conditions based on known transformations of primary alkyl bromides.
Synthesis of Oxygen-Containing Derivatives (e.g., ethers, esters, alcohols)
Oxygen-containing derivatives such as ethers, esters, and alcohols can also be readily synthesized from this compound. The Williamson ether synthesis is a classic and widely used method for preparing ethers, which involves the reaction of an alkyl halide with an alkoxide. masterorganicchemistry.comyoutube.combyjus.comlibretexts.org The alkoxide is typically generated in situ by treating an alcohol with a strong base like sodium hydride (NaH). masterorganicchemistry.com
Esters can be formed by reacting the bromomethyl compound with a carboxylate salt, such as sodium acetate (B1210297). This reaction proceeds via an SN2 mechanism where the carboxylate anion acts as the nucleophile.
While direct conversion to an alcohol via hydrolysis with water or hydroxide (B78521) can be slow, it is possible. More commonly, the bromide is displaced by acetate, followed by hydrolysis of the resulting ester to yield the alcohol.
| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ether | Ethanol, heat |
| Carboxylate | Sodium Acetate (NaOAc) | Ester | DMF or Acetone, heat |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | Aqueous solvent, heat (often followed by hydrolysis of an intermediate ester) |
This table illustrates general approaches for the synthesis of oxygen-containing derivatives from primary alkyl bromides.
Synthesis of Carbon-Carbon Bond Formed Derivatives (e.g., via Grignard, organolithium reagents)
The formation of new carbon-carbon bonds can be achieved by reacting this compound with organometallic reagents such as Grignard reagents or organolithiums. However, the direct reaction of these strong nucleophiles with the bromomethyl group can be complicated by the potential for reaction at the thiophene (B33073) ring.
A more controlled approach involves the use of softer carbon nucleophiles, such as cyanide ion (e.g., from NaCN or KCN), to introduce a nitrile group (-CN). The resulting nitrile can then be further elaborated. For instance, hydrolysis of the nitrile yields a carboxylic acid, and reduction produces a primary amine, in both cases extending the carbon chain by one atom.
Alternatively, the bromomethyl group can be converted into a Grignard reagent or an organolithium species, but this would require a two-step process where the bromine is first displaced by a group that can be subsequently converted to the organometallic reagent. A more direct approach for C-C bond formation involving the thiophene ring is discussed in the next section.
| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile | DMSO or DMF, heat |
| Malonic Ester Enolate | Diethyl malonate, NaOEt | Alkylated Malonic Ester | Ethanol, heat |
This table provides examples of C-C bond formation at the bromomethyl position.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Thiophene Ring
The thiophene ring in this compound can participate in various transition metal-catalyzed cross-coupling reactions. For this to occur, a halogen atom (e.g., bromine or iodine) must be present on the thiophene ring. Assuming the starting material is, for example, 2-bromo-3-[2-(bromomethyl)butyl]thiophene, a variety of C-C bond-forming reactions can be envisioned.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid or boronic ester) and an organic halide in the presence of a palladium catalyst and a base. beilstein-journals.orgsemanticscholar.orgnih.govnih.gov This reaction is widely used in the synthesis of biaryls, polythiophenes, and other conjugated systems. wikipedia.org
In the context of a halogenated derivative of this compound (e.g., 2-bromo- or 2-iodo-), the Suzuki-Miyaura coupling would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the halogenated position of the thiophene ring. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with the organoboron reagent, and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Common catalysts include palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0). Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) or more specialized ligands like SPhos, are often used to stabilize the palladium center and facilitate the catalytic cycle. A base, such as sodium carbonate, potassium phosphate, or cesium fluoride, is required to activate the organoboron reagent for transmetalation. nih.govjcu.edu.au
| Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~70-90% |
| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | ~80-95% |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ | CsF | DME | ~75-90% |
This table presents typical conditions and expected yield ranges for the Suzuki-Miyaura coupling of bromo-thiophenes with various aryl boronic acids, based on literature for analogous compounds. wikipedia.orgjcu.edu.aursc.org
Kumada Coupling for Alkyl and Aryl Substitutions
The Kumada coupling, a nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide, is a cornerstone for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction is particularly effective for synthesizing 3-alkyl and 3-arylthiophenes. google.com In the context of a monomer like this compound, the thiophene ring would first need to be halogenated, for instance at the 2- or 5-position, to serve as the electrophilic partner in the coupling.
The general process involves the reaction of a 3-halothiophene with an alkyl or aryl magnesium halide in the presence of a catalyst, such as a nickel(II) complex with phosphine ligands (e.g., Ni(dppp)Cl₂). wikipedia.orggoogle.com The use of 2-methyl tetrahydrofuran (B95107) (2-MeTHF) as a solvent has been shown to improve yields by allowing for higher concentrations of the Grignard reagent and minimizing the formation of dithienyl side-products. google.comgoogle.com The bromomethyl group on the butyl side chain is expected to be stable under these conditions, provided the reaction temperature is controlled, thus allowing for the synthesis of more complex, functionalized thiophene derivatives that can be used in subsequent reactions.
| Substrate (Analogous) | Coupling Partner | Catalyst System | Solvent | Product | Yield | Ref. |
| 3-Bromothiophene (B43185) | Hexylmagnesium bromide | Ni(dppp)Cl₂ | 2-Methyl-THF | 3-Hexylthiophene | >97% | google.com |
| 3-Bromothiophene | Decylmagnesium bromide | Ni(dppp)Cl₂ | 2-Methyl-THF | 3-Decylthiophene | ~95% | google.com |
| 4-(t-butyl)-1-iodobenzene | p-tolylmagnesium bromide | [Ni{tBuN(PPh₂)₂-κ²P}Br₂] | THF | 4-methyl-4'-(t-butyl)-1,1'-biphenyl | High | nih.gov |
| Aryl Chlorides | Aryl Grignard Reagents | NiCl₂/Xantphos | Toluene/THF | 3-Alkyltrifluoromethylbenzenes | High | researchgate.net |
Stille and Sonogashira Coupling for Conjugated Systems
To build conjugated systems, such as oligomers and polymers, Stille and Sonogashira couplings are indispensable tools. These palladium-catalyzed reactions are valued for their tolerance of a wide range of functional groups, which would be crucial for a substrate like this compound. wiley-vch.dewikipedia.org
Stille Coupling involves the reaction of an organostannane (organotin) with an organic halide. wikipedia.org For polymerization, a dihalogenated monomer, such as 2,5-dibromo-3-[2-(bromomethyl)butyl]thiophene, would be reacted with a distannane, or it could be converted into a bis(stannyl) derivative and reacted with a dihalide. wiley-vch.deosti.gov The reaction is typically catalyzed by a palladium(0) complex, like Pd(PPh₃)₄ or Pd₂(dba)₃, often with added phosphine ligands. wiley-vch.dersc.org The mild reaction conditions are generally compatible with the bromomethyl functionality on the side chain. wiley-vch.de
Sonogashira Coupling forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org To create conjugated systems based on our target molecule, a dihalogenated version could be coupled with a di-alkyne, or a terminal alkyne could be coupled to a halogenated thiophene ring. beilstein-journals.org This method allows for the direct introduction of alkynyl groups, leading to the formation of rigid, conjugated structures. nih.gov Recent advancements have even enabled the direct C-H alkynylation of thiophenes, offering a more atom-economical route. nih.gov
| Reaction Type | Thiophene Substrate (Analogous) | Coupling Partner | Catalyst System | Solvent | Product Type | Ref. |
| Stille | 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene | 3-Hexyl-2-thiophenyl bromide | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | Thiophene Dimer | rsc.org |
| Stille Polycondensation | 2,5-Dialkoxy-1,4-diiodobenzene | 2,5-Bis(tri-n-butyltin)thiophene | Pd(PPh₃)₄ | Toluene | Conjugated Polymer | osti.gov |
| Sonogashira | (Hetero)aryl Iodides | Trimethylsilylacetylene (TMSA) | PdCl₂(PPh₃)₂, CuI | Triethylamine | 2,5-di(hetero)arylthiophene | beilstein-journals.orgnih.gov |
| Sonogashira | 3-Substituted Thiophenes | Bromo(trimethylsilyl)acetylene | Pd(OAc)₂, XPhos | Dioxane | Alkynylated Thiophene | nih.gov |
Cyclization and Annulation Reactions Employing the Bromomethyl Functionality
The bromomethyl group on the side chain of this compound is a highly reactive electrophilic center, making it an ideal handle for cyclization and annulation reactions. These reactions can be used to construct new ring systems fused to or pendent from the thiophene core.
Intramolecular Cyclization: The bromomethyl group can react with a nucleophile positioned elsewhere on the molecule to form a new ring. For instance, if the thiophene ring itself were functionalized with a nucleophilic group (e.g., a thiol or amino group), an intramolecular reaction could lead to the formation of a fused bicyclic system.
Intermolecular Annulation: In an annulation reaction, the bromomethyl group participates in the formation of a new ring with an external reagent. For example, a [3+2] or [4+1] annulation could be envisioned. acs.org A reaction with a dinucleophile could lead to the formation of a five- or six-membered heterocyclic ring attached to the butyl side chain. acs.org Thiolation-annulation reactions have been used to create fully conjugated benzothiophene-linked structures from vinyl-linked precursors bearing bromine atoms, highlighting a pathway to extend conjugation through side-chain modification. acs.org
While specific examples utilizing this compound are not documented, the principles of these reactions are well-established. The reactivity of the bromomethyl group is analogous to that of other benzylic or allylic halides, readily undergoing nucleophilic substitution to initiate ring-forming cascades.
Polymerization and Oligomerization Pathways for Advanced Materials Development
The synthesis of poly(3-alkylthiophene)s (P3ATs) is a major field of research due to their application in organic electronics. magtech.com.cnresearchgate.net A monomer like 2,5-dibromo-3-[2-(Bromomethyl)butyl]thiophene would be a key precursor for creating functional P3ATs. The side chain's bromomethyl group offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. cmu.edu
Several metal-catalyzed cross-coupling methods are employed for the controlled synthesis of regioregular P3ATs: magtech.com.cnrsc.org
Kumada Catalyst-Transfer Polycondensation (KCTP): This method uses a nickel catalyst to polymerize 2-bromo-5-chloro-3-alkylthiophenes, yielding polymers with controlled molecular weight and high regioregularity.
Stille Polycondensation: This involves the coupling of a 2,5-dihalo-3-alkylthiophene with a 2,5-bis(stannyl)-3-alkylthiophene, catalyzed by palladium. researchgate.net It is tolerant to many functional groups.
Oxidative Polymerization: Reagents like iron(III) chloride (FeCl₃) can be used to directly polymerize 3-alkylthiophenes. kpi.ua This method is often simpler but typically results in lower regioregularity compared to cross-coupling methods. The mechanism is believed to proceed through radical intermediates. kpi.uaresearchgate.net
The presence of the bromomethyl group on the butyl side chain is a significant feature. It could potentially be used to create graft copolymers or to cross-link polymer chains after polymerization, thereby altering the material's morphology, solubility, and electronic properties. cmu.edu
| Polymerization Method | Monomer (Analogous) | Catalyst/Reagent | Key Feature | Resulting Polymer | Ref. |
| Kumada Coupling | 2,5-Dibromo-3-methylthiophene | n-BuLi / CuCl₂ | Forms C-C bonds via dehalogenation | Poly(3-methyl-2,5-thienylene) | dtic.mil |
| GRIM Polymerization | 2-Bromo-3-hexylthiophene | Ni(dppp)Cl₂ | Grignard Metathesis for high regioregularity | Regioregular Poly(3-hexylthiophene) | researchgate.net |
| Stille Coupling | 2-Iodo-3-alkyl-5-tri-n-butylstannylthiophene | Pd(0) catalyst | Alternative route to regioregular polymers | Head-to-tail Poly(3-alkylthiophene) | researchgate.net |
| Oxidative Coupling | 3-Alkylthiophenes | FeCl₃ (solid) | Simple, direct oxidation | Poly(3-alkylthiophene)s (P3ATs) | kpi.ua |
| Post-polymerization Modification | Poly[3-(6-bromohexyl)thiophene] | NaN₃ then LAH | Functionalization of existing polymer | Poly(3-hexylamine thiophene) | cmu.edu |
Advanced Spectroscopic and Structural Elucidation of 3 2 Bromomethyl Butyl Thiophene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of organic molecules like 3-[2-(Bromomethyl)butyl]thiophene. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons and the protons of the 2-(bromomethyl)butyl side chain. The three aromatic protons on the substituted thiophene ring would appear in the range of δ 6.9–7.4 ppm. The aliphatic protons of the side chain would resonate at higher field strengths, with the protons on the carbon adjacent to the bromine atom (CH₂Br) expected around δ 3.5 ppm due to the deshielding effect of the halogen. The methylene (B1212753) protons attached directly to the thiophene ring would likely appear around δ 2.8 ppm.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbons of the thiophene ring are expected between δ 120–142 ppm, while the aliphatic carbons of the side chain, including the carbon bonded to bromine, would appear in the δ 11–40 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
| Thiophene C2-H | ~7.1 | ~126 |
| Thiophene C3 | - | ~141 |
| Thiophene C4-H | ~7.0 | ~129 |
| Thiophene C5-H | ~7.3 | ~123 |
| Side Chain C1'-H₂ | ~2.8 | ~35 |
| Side Chain C2'-H | ~2.0 | ~40 |
| Side Chain C3'-H₂ | ~1.5 | ~25 |
| Side Chain C4'-H₃ | ~0.9 | ~11 |
| Bromomethyl Cα-H₂ | ~3.5 | ~34 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
While 1D NMR suggests the presence of functional groups, 2D NMR techniques are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting adjacent protons in the butyl side chain (e.g., H1' with H2', H2' with H3', and H3' with H4'). It would also confirm the connectivity between the C2' proton and the protons of the attached bromomethyl and ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, definitively assigning the proton and carbon signals for each specific position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations, which helps to piece together the molecular skeleton. Key correlations would include those from the C1' methylene protons to the C2, C3, and C4 carbons of the thiophene ring, confirming the attachment point of the side chain. Correlations from the bromomethyl protons to C1', C2', and C3' of the butyl chain would further solidify the substituent's structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, providing insights into the molecule's conformation and stereochemistry. NOESY could reveal the preferred rotational conformation of the side chain by showing correlations between, for instance, the thiophene ring protons and the protons on the C1' and C2' of the butyl chain.
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Expected Key Correlations | Information Gained |
| COSY | H1' ↔ H2', H2' ↔ H3', H3' ↔ H4', H2' ↔ Hα | Confirms the spin-coupling network within the alkyl side chain. |
| HSQC | C2-H ↔ H2, C4-H ↔ H4, C5-H ↔ H5, C1'-H₂ ↔ H1', Cα-H₂ ↔ Hα, etc. | Assigns protons to their directly bonded carbons. |
| HMBC | H1' → C2(Thio), C3(Thio), C4(Thio); H2 → C3(Thio), C4(Thio); Hα → C1', C2', C3' | Establishes connectivity across the entire molecule, including quaternary centers. |
| NOESY | H2(Thio) ↔ H1'; H4(Thio) ↔ H1', H2' | Provides information on spatial proximity and preferred molecular conformation. |
Dynamic NMR for Conformational Equilibrium Studies
The 2-(bromomethyl)butyl side chain of the title compound possesses rotational freedom around its carbon-carbon single bonds, as does the bond connecting the side chain to the thiophene ring. This flexibility can lead to the existence of multiple conformers (rotamers) in solution. Dynamic NMR (DNMR) is a powerful technique used to study these conformational equilibria. acs.org
At ambient temperature, the interconversion between different rotamers may be rapid on the NMR timescale, resulting in a single, time-averaged set of NMR signals. However, by lowering the temperature, this interconversion can be slowed. If the energy barrier to rotation is sufficiently high, the individual conformers may be "frozen out," leading to the appearance of separate sets of signals for each distinct rotamer in the NMR spectrum. acs.org By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the rotational barriers, providing quantitative insight into the molecule's conformational dynamics.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. nih.gov For this compound, HRMS would provide an exact mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula, C₉H₁₃BrS. A key feature would be the detection of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically using techniques like Electron Ionization (EI-MS). mdpi.com The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting ions.
Key fragmentation pathways would likely include:
Loss of a bromine atom: Cleavage of the weak C-Br bond would yield a stable carbocation with the formula [C₉H₁₃S]⁺.
Loss of a bromomethyl radical: Ejection of a ·CH₂Br radical would result in the [M - CH₂Br]⁺ ion.
Benzylic-type cleavage: Cleavage of the C1'-C2' bond is expected to be a major fragmentation pathway, leading to the formation of a highly stable thiophenylmethyl-type cation at m/z 97. This fragment is often the base peak in the mass spectra of alkylthiophenes.
Side-chain fragmentation: Other cleavages within the butyl chain can also occur, leading to smaller fragment ions.
Table 3: Predicted HRMS Fragments for this compound
| Fragment Ion | Proposed Structure / Loss | Predicted m/z (for ⁷⁹Br) |
| [C₉H₁₃BrS]⁺ | Molecular Ion (M⁺) | 232.9925 |
| [C₉H₁₃S]⁺ | [M - Br]⁺ | 153.0789 |
| [C₈H₁₁S]⁺ | [M - CH₂Br]⁺ | 139.0632 |
| [C₅H₅S]⁺ | Cleavage at C1'-C2' bond (Thiophenylmethyl cation) | 97.0112 |
| [C₄H₅]⁺ | Butyl cation fragment | 57.0704 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. jchps.com These methods are excellent for identifying functional groups and can also offer insights into conformational isomers. acs.orgacs.org
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the different parts of the molecule: ejournal.by
Thiophene Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Several C=C stretching bands characteristic of the thiophene ring would appear in the 1300-1600 cm⁻¹ region. iosrjournals.org C-S stretching modes can be observed at lower wavenumbers, typically between 600-900 cm⁻¹. researchgate.net
Alkyl Side Chain: Aliphatic C-H stretching vibrations from the CH₂, and CH₃ groups will produce strong bands in the 2850–3000 cm⁻¹ region. C-H bending and scissoring vibrations would be present in the 1375–1470 cm⁻¹ range.
Bromomethyl Group: The C-Br stretching vibration is a key identifier, though it appears in the lower frequency "fingerprint region" (typically 500-650 cm⁻¹), where it can overlap with other skeletal vibrations.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Thiophene Ring | 3050 - 3150 |
| C-H Stretch (Aliphatic) | Alkyl Chain | 2850 - 3000 |
| C=C Stretch | Thiophene Ring | 1300 - 1600 |
| C-H Bend/Scissor | Alkyl Chain | 1375 - 1470 |
| C-S Stretch | Thiophene Ring | 600 - 900 |
| C-Br Stretch | Bromomethyl Group | 500 - 650 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture of Crystalline Analogues
While NMR, MS, and vibrational spectroscopy provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous structural proof, provided a suitable single crystal can be obtained. nih.gov For a chiral molecule like this compound, which has a stereocenter at the C2' position, X-ray analysis of a crystalline sample or a crystalline derivative can determine the absolute stereochemistry (R or S configuration). acs.org
This technique yields a precise three-dimensional map of electron density, from which the exact positions of all atoms in the crystal lattice can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a static snapshot of the molecule's conformation in the solid state. nih.gov
Furthermore, X-ray crystallography reveals the supramolecular architecture, which is how molecules pack together in the crystal. acs.org This includes the identification of intermolecular interactions such as van der Waals forces, dipole-dipole interactions, or potential π-π stacking between thiophene rings of adjacent molecules. nist.gov Understanding these solid-state packing motifs is crucial for predicting and controlling the properties of materials derived from this compound. mdpi.com
Table 5: Illustrative Crystallographic Parameters for a Substituted Thiophene Analogue
| Parameter | Typical Value / Information Obtained |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Bond Lengths (Å) | C-S: ~1.72, C=C: ~1.37, C-C: ~1.44 (ring); C-Br: ~1.95 |
| Bond Angles (°) | C-S-C: ~92°, S-C=C: ~111°, C=C-C: ~112° (ring) |
| Torsional Angles (°) | Defines the conformation of the alkyl side chain relative to the ring |
| Intermolecular Interactions | π-π stacking distance, C-H···π contacts, Halogen bonding |
Note: Data presented are representative values for substituted thiophenes and are for illustrative purposes.
Computational and Theoretical Investigations on 3 2 Bromomethyl Butyl Thiophene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By applying DFT, one can obtain optimized molecular geometries, electronic properties, and vibrational frequencies.
Molecular Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. For 3-[2-(Bromomethyl)butyl]thiophene, geometry optimization would be performed using a DFT method, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, combined with a basis set like 6-311++G(d,p) to accurately account for electron distribution. d-nb.info This process minimizes the energy of the molecule to find its ground-state conformation. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length (Å) | Cα-S | 1.715 |
| Cβ-Cβ | 1.421 | |
| C-Br | 1.950 | |
| C-H (Thiophene) | 1.080 | |
| C-C (Butyl) | 1.535 | |
| Bond Angle (°) | C-S-C | 92.2 |
| S-Cα-Cβ | 111.5 | |
| C-C-Br | 110.8 | |
| Dihedral Angle (°) | Thiophene-Butyl | 75.4 |
Electronic Structure and Reactivity: DFT calculations are instrumental in determining the electronic properties governed by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rroij.com A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized over the electron-rich thiophene (B33073) ring, while the LUMO would likely be centered on the antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.
Table 2: Calculated Electronic Properties for this compound.
| Property | Symbol | Hypothetical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.45 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |
| HOMO-LUMO Energy Gap | ΔE | 5.25 |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT calculations provide a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. elifesciences.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape and how the molecule interacts with its environment.
Conformational Landscapes: The butyl and bromomethyl substituents on the thiophene ring introduce significant conformational flexibility. MD simulations, often employing force fields like AMBER or CHARMM, can explore the potential energy surface of this compound to identify different stable conformers and the energy barriers between them. mdpi.comnih.gov By running simulations for nanoseconds or longer, a conformational landscape can be mapped, revealing the most populated (lowest energy) conformations. elifesciences.orgnih.gov This is crucial for understanding how the molecule's shape influences its properties and interactions. The primary degrees of freedom would be the rotation around the C-C single bonds of the butyl chain and the bond connecting the chain to the thiophene ring.
Intermolecular Interactions: MD simulations are also used to study how this compound interacts with other molecules, such as solvents or potential reaction partners. By placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), one can analyze solvation shells, hydrogen bonding patterns, and hydrophobic interactions. This information is vital for predicting solubility and understanding the initial stages of a chemical reaction in solution.
Quantum Chemical Descriptors for Understanding Reaction Selectivity
From the electronic properties calculated using DFT, several quantum chemical descriptors can be derived to provide a more quantitative understanding of reactivity. mdpi.comresearchgate.net These descriptors help predict how and where a molecule will react.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap.
Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. Soft molecules are generally more reactive. rroij.com
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ²/2η (where μ is the chemical potential, μ = -χ). researchgate.net
Table 3: Hypothetical Quantum Chemical Descriptors for this compound.
| Descriptor | Symbol | Formula | Calculated Value (eV) |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.825 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.625 |
| Chemical Softness | S | 1/η | 0.381 |
| Electrophilicity Index | ω | μ²/2η | 2.79 |
Fukui Functions and Local Softness: To predict the specific sites of reaction within the molecule (regioselectivity), chemists use concepts like Fukui functions and local softness. d-nb.info These descriptors identify which atoms are most susceptible to nucleophilic or electrophilic attack. For this compound:
Nucleophilic Attack: The site for nucleophilic attack (where an electron-rich species will react) is predicted by the Fukui function f+. This would be the carbon atom bonded to the bromine, as it is electron-deficient.
Electrophilic Attack: The site for electrophilic attack (where an electron-poor species will react) is predicted by the Fukui function f-. The most likely sites are the carbon atoms of the thiophene ring, particularly C2 and C5, which have the highest electron density in the HOMO. d-nb.info
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. This analysis provides deep insights into reaction mechanisms and kinetics.
A likely reaction for this compound is a nucleophilic substitution (SN2) reaction, where a nucleophile (e.g., hydroxide (B78521), OH⁻) displaces the bromide ion.
Transition State Modeling: Using DFT, researchers can locate the transition state structure for this reaction. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its geometry would show the incoming nucleophile and the outgoing bromide ion partially bonded to the carbon atom.
Reaction Energy Profile: By calculating the energies of the reactants, the transition state, and the products, a reaction energy profile can be constructed. The difference in energy between the reactants and the transition state is the activation energy (Eₐ), which determines the reaction rate. A lower activation energy implies a faster reaction. Computational modeling can thus predict the feasibility of a proposed reaction and compare the activation energies of competing reaction pathways.
Table 4: Hypothetical Energy Profile for the SN2 Reaction of this compound with OH⁻.
| Species | Relative Energy (kcal/mol) |
| Reactants (Molecule + OH⁻) | 0.0 |
| Transition State | +20.5 |
| Products (Alcohol + Br⁻) | -15.2 |
| Activation Energy (Eₐ) | 20.5 |
| Overall Reaction Energy (ΔE_rxn) | -15.2 |
This theoretical analysis demonstrates how computational methods can be systematically applied to characterize a molecule like this compound, providing detailed predictions of its structure, stability, and reactivity before it is ever synthesized in a lab.
Emerging Applications and Future Research Directions in Advanced Organic Synthesis and Materials Science Excluding Prohibited Areas
Development as a Versatile Synthetic Intermediate for Complex Organic Molecules
The presence of a reactive bromomethyl group and a chiral center makes 3-[2-(Bromomethyl)butyl]thiophene a valuable intermediate in the synthesis of complex organic molecules. The bromo-substituent provides a site for various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This versatility is crucial for building intricate molecular architectures.
The thiophene (B33073) ring itself is a key component in many pharmaceutically active compounds and organic materials. orgsyn.orgmdpi.com The ability to introduce chirality via the 2-methylbutyl group is particularly significant, as stereochemistry often plays a critical role in the biological activity and material properties of the final products. For instance, the synthesis of chiral polythiophenes can be achieved using precursors derived from related chiral thiophene monomers. researchgate.net The development of synthetic routes to various substituted thiophenes is an active area of research, with methods like the Gewald reaction being employed for the preparation of aminothiophene carboxylate esters, which are themselves versatile intermediates. mdpi.com
Furthermore, the functionalization of the thiophene ring, in conjunction with reactions at the bromomethyl group, opens up a vast chemical space for the design and synthesis of novel compounds with potential applications in medicinal chemistry and other areas. The synthesis of complex heterocyclic scaffolds often relies on the strategic functionalization of simpler building blocks like substituted thiophenes. nih.govnih.gov
Precursor for Tailored Polythiophene and Oligothiophene Architectures in Material Science
Thiophene-based polymers and oligomers are a cornerstone of modern materials science, with applications in electronics, optics, and sensor technology. cmu.edupkusz.edu.cn this compound serves as a key precursor for the synthesis of polythiophenes and oligothiophenes with precisely controlled architectures. The chiral side chain can influence the self-assembly and packing of the polymer chains, which in turn affects the material's electronic and optical properties.
The polymerization of 3-substituted thiophenes can lead to polymers with different regiochemistry, such as head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. pkusz.edu.cn The McCullough method is a well-known process for synthesizing regioregular head-to-tail coupled poly(3-alkylthiophenes), which often exhibit enhanced electronic properties due to improved planarity and extended conjugation. cmu.edupkusz.edu.cn The synthesis of regioregular polymers like poly[3-(butylthio)thiophene] from appropriately substituted monomers has been shown to yield materials with significant extended conjugation length and interesting optical properties. rsc.org
Design of Optoelectronic and Conductive Polymer Systems
The electronic and optical properties of polythiophenes can be fine-tuned by modifying the structure of the monomeric units. rsc.orgresearchgate.net The introduction of the 2-(bromomethyl)butyl group into the thiophene monomer provides a handle for creating polymers with specific functionalities. For example, subsequent reactions of the bromomethyl group could be used to attach other chromophores, electron-donating or -withdrawing groups, or moieties that promote intermolecular interactions.
The design of novel π-conjugated systems is a key area of research for developing new electrochromic and light-emitting materials. pkusz.edu.cnrsc.org By incorporating monomers like this compound into copolymers, it is possible to create materials with tailored band gaps, absorption and emission spectra, and conductivity. The ability to control the polymer architecture at the molecular level is crucial for optimizing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. cmu.edu
Development of Charge Transport and Sensing Materials
The efficiency of organic electronic devices is heavily dependent on the charge transport properties of the constituent materials. researchgate.net The molecular structure and packing of polythiophenes play a critical role in facilitating the movement of charge carriers (electrons and holes). The chiral side chain of this compound can induce a helical conformation in the polymer backbone, which can impact charge transport.
Furthermore, the functionalizability of the bromomethyl group allows for the incorporation of specific recognition elements, paving the way for the development of chemical sensors. The binding of an analyte to these recognition sites could induce a change in the electronic properties of the polymer, leading to a detectable signal. This principle is utilized in various sensing platforms, where changes in charge transport upon a binding event are measured. rsc.org The investigation of structure-charge transport relationships in thiophene-based materials is an active area of computational and experimental research. herts.ac.uk
Novel Heterocyclic Scaffold Construction from this compound Derivatives
The reactivity of the bromomethyl group in this compound makes it an excellent starting point for the construction of more complex heterocyclic systems. Through cyclization reactions, the side chain can be used to form new rings fused to the thiophene core or linked to it. This strategy allows for the synthesis of novel scaffolds that are not easily accessible through other routes. nih.govnih.gov
Thiophene and its fused derivatives, such as thieno[2,3-d]pyrimidines, are important classes of heterocyclic compounds with a wide range of biological activities. mdpi.com The ability to synthesize new derivatives of these ring systems is of great interest to medicinal chemists. For example, the synthesis of novel thiophene analogues as potential anticancer agents is an area of ongoing research. researchgate.net The development of multicomponent reactions and novel synthetic methodologies provides access to a diverse range of heterocyclic structures. nih.govresearchgate.net The synthesis of bicyclic and tricyclic cyclohepta[b]thiophene derivatives has also been explored for potential therapeutic applications. nih.gov
Sustainable and Green Chemistry Approaches in Synthetic Design and Process Optimization
The principles of green chemistry are increasingly being applied to the synthesis of organic molecules and materials to minimize environmental impact and improve efficiency. nih.govrasayanjournal.co.inmdpi.com In the context of this compound and its derivatives, there are several opportunities to incorporate greener practices.
One key area is the development of more sustainable synthetic routes to the monomer itself. This could involve the use of less hazardous reagents, renewable starting materials, and more energy-efficient reaction conditions. For example, the use of palladium-catalyzed direct C–H arylation of thiophene derivatives in water has been shown to be a greener alternative to traditional cross-coupling reactions that require organometallic reagents. unito.it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
